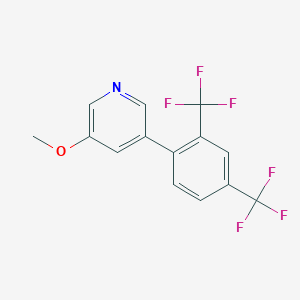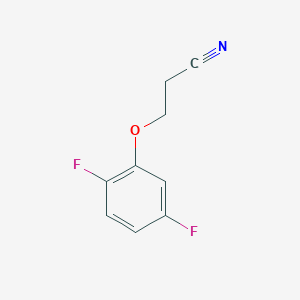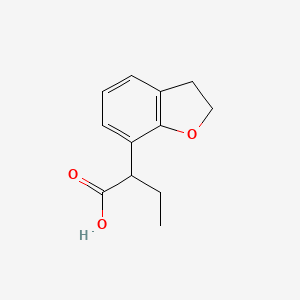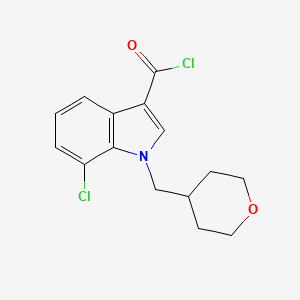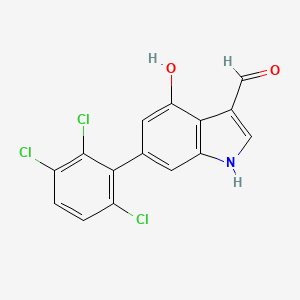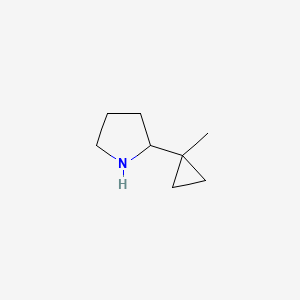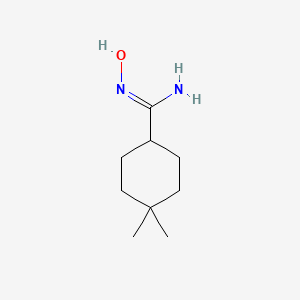
N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with hydroxy and carboximidamide groups. It is primarily used in research and industrial applications due to its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide typically involves the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4,4-dimethylcyclohexane-1-carboximidamide.
Reduction: 4,4-dimethylcyclohexane-1-carboxamide.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboximidamide group can interact with nucleophilic residues in proteins, leading to covalent modifications . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-dimethylcyclohexanone: A precursor in the synthesis of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide.
4,4-dimethylcyclohexane-1-carboxamide: A reduction product of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide.
4,4-dimethylcyclohexane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is unique due to its combination of hydroxy and carboximidamide functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2)5-3-7(4-6-9)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |
Clé InChI |
VYVZPLAZEOJQSB-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CCC(CC1)/C(=N/O)/N)C |
SMILES canonique |
CC1(CCC(CC1)C(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



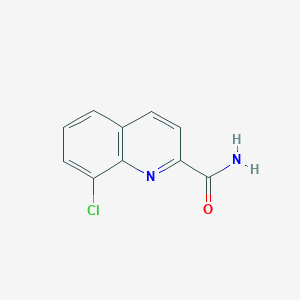



![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)

